N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide
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Overview
Description
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The cyclohexyl group or the dimethylbutanamide moiety can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including its use as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and the attached functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclohexyl-1,3,4-thiadiazol-2-amine
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)heptanamide
Uniqueness
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H23N3OS |
---|---|
Molecular Weight |
281.42 g/mol |
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylbutanamide |
InChI |
InChI=1S/C14H23N3OS/c1-4-14(2,3)12(18)15-13-17-16-11(19-13)10-8-6-5-7-9-10/h10H,4-9H2,1-3H3,(H,15,17,18) |
InChI Key |
RZLNXUADWASFAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=NN=C(S1)C2CCCCC2 |
Origin of Product |
United States |
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